N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C13H11BrN4O3S. This compound is characterized by the presence of azido, bromo, hydroxy, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of a suitable phenol derivative, followed by azidation and sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azido group to an amine.
Scientific Research Applications
N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s functional groups make it useful in bioconjugation and labeling studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, while the sulfonamide group may interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-Azido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide: Lacks the bromo group, which may affect its reactivity and applications.
N-(3-Bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide: Lacks the azido group, which may limit its use in click chemistry.
N-(3-Azido-5-bromo-4-hydroxyphenyl)-benzene-1-sulfonamide: Lacks the methyl group, which may influence its physical and chemical properties.
These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918161-74-7 |
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Molecular Formula |
C13H11BrN4O3S |
Molecular Weight |
383.22 g/mol |
IUPAC Name |
N-(3-azido-5-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrN4O3S/c1-8-2-4-10(5-3-8)22(20,21)17-9-6-11(14)13(19)12(7-9)16-18-15/h2-7,17,19H,1H3 |
InChI Key |
IWNOSRZTNULVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)N=[N+]=[N-] |
Origin of Product |
United States |
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